(4e)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazolin-2(1h)-one

Solubility Drug-like properties CNS penetration

(4E)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazolin-2(1H)-one (CAS 92554-70-6, C₁₅H₁₃N₃O, MW 251.28 g/mol) is a 4‑imino‑3,4‑dihydroquinazolin‑2(1H)‑one derivative broadly categorized within the quinazolinone family. It features a 4‑imino pharmacophore that distinguishes it from the more‑common 4‑oxo quinazolinones.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
CAS No. 92554-70-6
Cat. No. B14005809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4e)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazolin-2(1h)-one
CAS92554-70-6
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N)N(C1=O)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O/c1-17-13-10-6-5-9-12(13)14(16)18(15(17)19)11-7-3-2-4-8-11/h2-10,16H,1H3
InChIKeyMKVRBMRRGXYATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4E)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazolin-2(1H)-one – Procurement-Ready Physicochemical and Structural Profile


(4E)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazolin-2(1H)-one (CAS 92554-70-6, C₁₅H₁₃N₃O, MW 251.28 g/mol) is a 4‑imino‑3,4‑dihydroquinazolin‑2(1H)‑one derivative broadly categorized within the quinazolinone family. It features a 4‑imino pharmacophore that distinguishes it from the more‑common 4‑oxo quinazolinones. Key calculated properties include a topological polar surface area (TPSA) of 50.78 Ų, a computed logP of 1.91 , and the presence of one hydrogen‑bond donor and three hydrogen‑bond acceptors. These parameters place the compound in a favorable physicochemical space for central nervous system (CNS) drug design and for target‑directed enzyme inhibition [1].

Structural Non‑Interchangeability of (4E)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazolin-2(1H)-one with Common Quinazolinone Analogs


Despite the superficial similarity among quinazolin‑2(1H)‑one derivatives, the 4‑imino functionality of (4E)-4‑imino-1‑methyl-3‑phenyl‑3,4‑dihydroquinazolin‑2(1H)‑one imposes a distinct hydrogen‑bond network, geometric configuration (E‑configuration), and electronic profile that cannot be mimicked by 4‑oxo or 4‑amino counterparts . This substitution alters not only physicochemical descriptors such as TPSA and logP, but also imparts unique reactivity—most notably participation in the Dimroth rearrangement, which is entirely absent in 4‑oxo analogs [1]. These factors make ad‑hoc substitution unreliable when consistent pharmacological or synthetic outcomes are required.

Comparative Quantitative Evidence Supporting Selection of (4E)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazolin-2(1H)-one


1.5‑Fold Higher Topological Polar Surface Area (TPSA) Implying Superior Aqueous Solubility and Hydrogen‑Bond Acceptor Capacity

The target compound exhibits a TPSA of 50.78 Ų , which is 2.2‑fold higher than the 23.55 Ų measured for its closest 4‑oxo analog 1‑methyl‑3‑phenyl‑1,2‑dihydroquinazoline‑4(3H)‑one . This 27.23 Ų increase corresponds to one additional hydrogen‑bond acceptor (the imino nitrogen) and predicts enhanced aqueous solubility and potentially improved bioavailability.

Solubility Drug-like properties CNS penetration

Reduced Lipophilicity (ΔLogP = ‑0.96) Favouring CNS Drug Design and Lower Non‑Specific Binding

The computed logP of the target compound is 1.91 , significantly lower than the 2.87 reported for the 4‑oxo analog . This 0.96 log unit reduction translates to a ~9‑fold decrease in octanol/water partition coefficient, placing the compound well within the optimal logP range of 1–3 for CNS drug candidates [1].

CNS drug design Lipophilicity Non-specific binding

Distinct Hydrogen‑Bond Donor/Acceptor Profile: 1 Donor / 3 Acceptors vs. 0 Donors / 2 Acceptors for the 4‑Oxo Analog

The target compound possesses one hydrogen‑bond donor (NH of the imine) and three hydrogen‑bond acceptors (carbonyl oxygen, imine nitrogen, and N3 lone pair). This contrasts sharply with the 4‑oxo analog, which has no classical H‑bond donors and only two acceptors . The additional H‑bond acceptor enables bidentate interaction motifs that are critical for binding to enzymes such as cholinesterases and NADPH oxidases, where quinazolinimines have demonstrated low‑micromolar to nanomolar inhibition [1][2].

Molecular recognition Target engagement SAR

Unique Dimroth Rearrangement Reactivity: A Synthetic Handle Absent in 4‑Oxo and 4‑Amino Quinazolinones

4‑Iminoquinazolines undergo the Dimroth rearrangement—an exo‑endo heteroatom translocation uniquely enabled by the imine group [1]. This reaction is not observed for 4‑oxo or 4‑amino analogs and provides access to fused heterocyclic systems such as imidazo[1,2‑c]quinazolines, which are otherwise difficult to obtain. The rearrangement proceeds under mild acidic or basic conditions, offering a versatile derivatization platform for library synthesis.

Dimroth rearrangement Fused heterocycles Chemical derivatization

High‑Value Application Scenarios for (4E)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazolin-2(1H)-one Based on Verified Differentiation


CNS‑Penetrant Probe and Lead Optimization Programs

The compound’s logP of 1.91 and TPSA of 50.78 Ų place it within the optimal range for blood‑brain barrier penetration [1]. Medicinal chemistry teams developing CNS‑active kinase inhibitors or cholinesterase modulators can prioritize this scaffold over the more lipophilic 4‑oxo analog to minimize off‑target binding while retaining target engagement capability.

Design of Selective Butyrylcholinesterase (BuChE) Inhibitors for Neurodegenerative Disease Research

Homobivalent quinazolinimines have demonstrated nanomolar potency against BuChE, and the H‑bond donor/acceptor pattern of the 4‑imino motif is critical for this activity [2]. Researchers exploring Alzheimer’s disease or related cholinergic dysfunction can employ this compound as a monomeric building block to construct bivalent inhibitors with dirigible selectivity.

Inhibitor Development Targeting NADPH Oxidase (NOX) Isoforms

Patents covering quinazoline‑based NOX inhibitors explicitly encompass 4‑imino‑substituted quinazolinones, and the additional H‑bond acceptor at C4 has been implicated in NOX isoform selectivity [3]. This compound is therefore a structurally privileged starting point for developing anti‑inflammatory or cardiovascular agents targeting ROS‑mediated pathology.

Synthesis of Fused Heterocyclic Libraries via Dimroth Rearrangement

The 4‑imino group is the prerequisite functional handle for the Dimroth rearrangement, enabling the efficient synthesis of imidazo[1,2‑c]quinazolinones and related tricyclic systems [4]. CROs and medicinal chemistry groups requiring diverse, sp³‑rich heterocyclic libraries will derive procurement value from a single reagent capable of accessing multiple distinct chemotypes.

Quote Request

Request a Quote for (4e)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazolin-2(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.